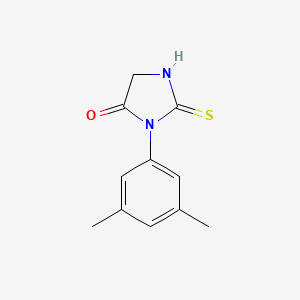
3-(3,5-ジメチルフェニル)-2-スルファニリデンイミダゾリジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one is a derivative of the imidazolidin-4-one class, characterized by a sulfanylidene group attached to the imidazolidinone ring. Although the provided papers do not directly discuss this specific compound, they offer insights into the structural and chemical properties of closely related compounds. For instance, the paper titled "1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one" describes a similar compound where the imidazolidin-4-one moiety is essentially planar and forms specific dihedral angles with attached groups, which could be relevant for understanding the geometry and potential reactivity of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from a precursor and proceeding through esterification, treatment with hydrazine hydrate, ring closure, and final substitution reactions. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides is detailed in the paper "Synthesis Pharmacological Evaluation, Molecular Docking And Cytotoxicty Studies On Some N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides" . This process may share similarities with the synthesis of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one, particularly in the steps involving ring closure and the introduction of sulfanyl groups.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by planarity and specific dihedral angles between the core moiety and attached groups. The paper on the 1-acetyl derivative provides insights into the crystal structure, revealing how molecules are linked by hydrogen bonds, which could suggest similar bonding patterns and molecular arrangements for 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one, they do discuss the reactivity of related compounds. The synthesis paper mentions the use of electrophiles for substitution at the thiol position, which could be a relevant reaction for modifying the structure of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one or for its participation in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the structural analysis and the synthesis pathway. The planarity of the imidazolidin-4-one moiety and its dihedral angles with substituents affect the compound's overall shape and reactivity. The presence of a sulfanyl group could influence the compound's polarity and potential for forming hydrogen bonds, as seen in the crystal structure of the 1-acetyl derivative . The synthesis paper also suggests that substitutions on the oxadiazole moiety can lead to variations in cytotoxicity, which could be extrapolated to the toxicity profile of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one.
科学的研究の応用
シアネートエステルポリマー
3,5-ジメチルフェニルイソシアネートから誘導されたポリマーは、まだ広く研究されていませんが、材料科学において有望な用途が期待されています。
- モノマー: [2-[(2-シアナト-3,5-ジメチルフェニル)メトキシメチル]-4,6-ジメチルフェニル]シアネートという化合物が報告されています。 この化合物の重合により、独自の特性を持つ新しいシアネートエステルポリマーが得られる可能性があります .
キラルセレクターの強化
研究者は、エナンチオ選択的分離のための修飾されたシクロデキストリンを探求してきました。
- 用途: β-シクロデキストリン 3,5-ジメチルフェニルカルバメート誘導体は、エナンチオ選択的クロマトグラフィーで性能が向上しています。 量子ドットは、分析物の相互作用を間接的に増加させることで、その有効性を高めます .
分析化学
3,5-ジメチルフェニルイソシアネート、サーモフィッシャーサイエンティフィックケミカルズ シアネートエステルモノマーおよびオリゴマー:現代の研究の概要 多糖およびβ-シクロデキストリンベースのキラルセレクターによるエナンチオ選択的分離
特性
IUPAC Name |
3-(3,5-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-8(2)5-9(4-7)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQMNNDNDJPUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CNC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

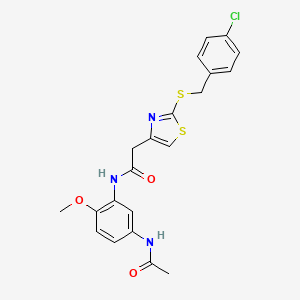

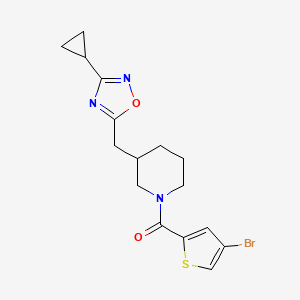
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2524837.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2524838.png)
![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2524840.png)
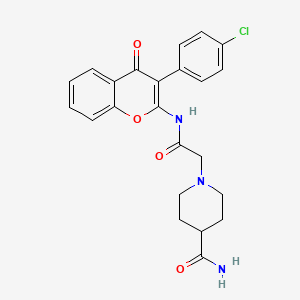
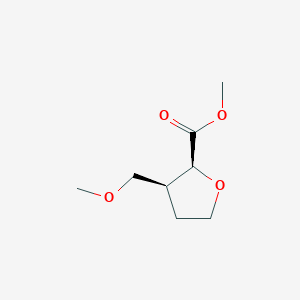
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylbenzyl)pyridin-2-amine](/img/structure/B2524844.png)
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2524845.png)
![2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2524846.png)
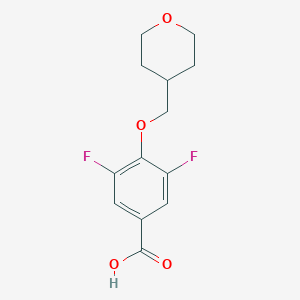
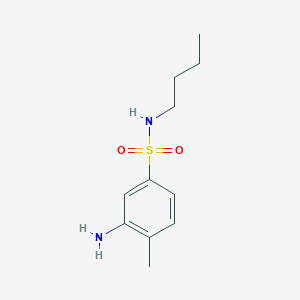
![4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2524852.png)